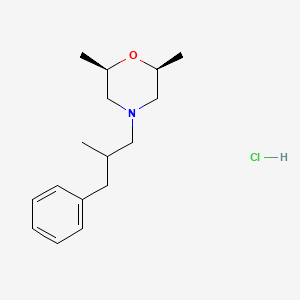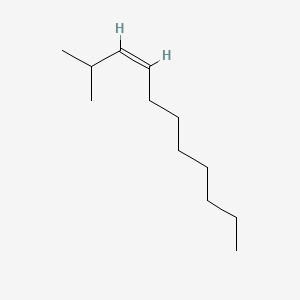
3-Undecene, 2-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Undecene, 2-methyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, which is also known as the “cis” configuration. This compound is part of a larger family of hydrocarbons that are used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Undecene, 2-methyl-, (Z)- can be achieved through several methods. One common approach is the hydroboration-oxidation of 2-methyl-3-undecyne. This involves the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
Hydroboration: [ \text{2-methyl-3-undecyne} + \text{BH}_3 \rightarrow \text{2-methyl-3-undecylborane} ]
Oxidation: [ \text{2-methyl-3-undecylborane} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{3-Undecene, 2-methyl-, (Z)-} + \text{B(OH)}_3 ]
Industrial Production Methods
Industrial production of 3-Undecene, 2-methyl-, (Z)- often involves the catalytic hydrogenation of 2-methyl-3-undecyne using a palladium or platinum catalyst. This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Undecene, 2-methyl-, (Z)- undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: Addition of hydrogen (H2) across the double bond to form 2-methylundecane.
Halogenation: Addition of halogens (e.g., Br2, Cl2) to form dihalides.
Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Oxidation: Formation of epoxides or diols using oxidizing agents like peracids or osmium tetroxide (OsO4).
Common Reagents and Conditions
Hydrogenation: H2 gas, Pd/C or Pt catalyst.
Halogenation: Br2 or Cl2 in an inert solvent like CCl4.
Hydrohalogenation: HCl or HBr in an inert solvent.
Oxidation: Peracids (e.g., mCPBA) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products
Hydrogenation: 2-methylundecane.
Halogenation: 2,3-dibromo-2-methylundecane.
Hydrohalogenation: 2-bromo-3-methylundecane.
Oxidation: 2-methyl-3-undecene oxide or 2-methyl-3-undecane-1,2-diol.
Applications De Recherche Scientifique
3-Undecene, 2-methyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 3-Undecene, 2-methyl-, (Z)- depends on the specific reaction or application. In general, the compound interacts with molecular targets through its double bond, which can participate in various chemical reactions. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Undecene, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond.
2-Undecene, 2-methyl-: Similar structure but with the double bond at a different position.
3-Undecene: Lacks the methyl substituent at the 2-position.
Uniqueness
3-Undecene, 2-methyl-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer and other similar compounds.
Propriétés
Formule moléculaire |
C12H24 |
|---|---|
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(Z)-2-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10- |
Clé InChI |
FBQHQLXAWUWXCQ-KHPPLWFESA-N |
SMILES isomérique |
CCCCCCC/C=C\C(C)C |
SMILES canonique |
CCCCCCCC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



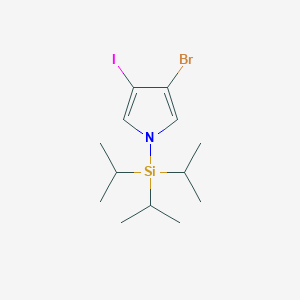
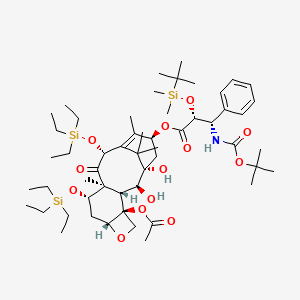

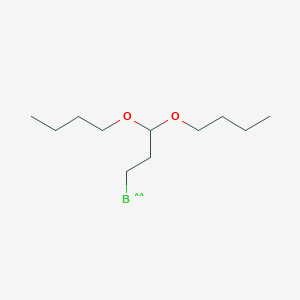
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)



![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
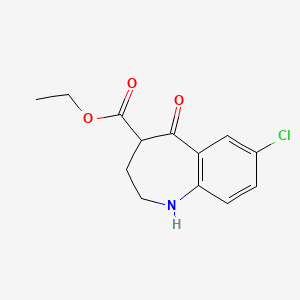
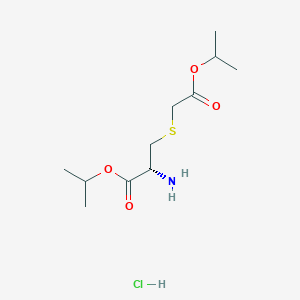
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
